3-Indolyl B-D-glucuronide sodium salt

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

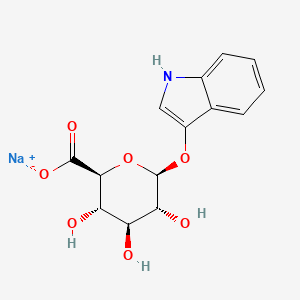

The systematic nomenclature of 3-indolyl β-D-glucuronide sodium salt follows established International Union of Pure and Applied Chemistry conventions for complex carbohydrate conjugates. The compound's primary IUPAC name is sodium;(2S,3S,4S,5R,6S)-6-[(1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate. This designation precisely describes the stereochemical configuration of the glucuronic acid moiety and the glycosidic linkage to the indole ring system.

The systematic name reflects the β-D-glucopyranosiduronic acid structure with the indole moiety attached at the 3-position through an ether linkage. Alternative nomenclature systems recognize this compound as β-D-glucopyranosiduronic acid, 1H-indol-3-yl, sodium salt (1:1). The Chemical Abstracts Service has assigned registry number 119736-51-5 to this specific sodium salt form, distinguishing it from the free acid and other salt derivatives.

Additional systematic names include 3-indolyl-beta-D-glucuronic acid sodium salt and sodium (2S,3S,4S,5R,6S)-6-((1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate. These variations emphasize different aspects of the molecular structure while maintaining consistency with the core chemical identity. The compound is also recognized in databases under the synonym Y(trademark)-beta-D-glucuronide sodium salt, reflecting its commercial availability and research applications.

Molecular Formula and Weight: Comparative Analysis Across Repositories

Comprehensive analysis of molecular data across multiple chemical databases reveals consistent molecular parameters for 3-indolyl β-D-glucuronide sodium salt. The established molecular formula is C14H14NNaO7 with a corresponding molecular weight of 331.25 grams per mole. This formulation represents the sodium salt of the glucuronide conjugate, which differs from the free acid form by the replacement of one hydrogen atom with a sodium cation.

Comparative examination with the parent compound, indoxyl glucuronide (without sodium), shows the free acid possesses molecular formula C14H15NO7 and molecular weight 309.27 grams per mole. The addition of the sodium counterion increases the molecular weight by approximately 22 atomic mass units, consistent with the substitution of hydrogen (1.008 amu) with sodium (22.990 amu). This molecular weight difference has significant implications for analytical methods and solubility characteristics.

| Parameter | 3-Indolyl β-D-glucuronide sodium salt | Indoxyl glucuronide (free acid) |

|---|---|---|

| Molecular Formula | C14H14NNaO7 | C14H15NO7 |

| Molecular Weight | 331.25 g/mol | 309.27 g/mol |

| CAS Registry Number | 119736-51-5 | 35804-66-1 |

| PubChem CID | 69405084 | 2733785 |

Database cross-validation confirms these molecular parameters across multiple repositories including PubChem, Chemical Abstracts Service, and the Human Metabolome Database. The consistency of these values across independent sources provides confidence in the accuracy of the reported molecular data. Notably, the exact mass calculations for mass spectrometry applications utilize more precise atomic weights, yielding values of 331.069 for the sodium salt and 309.085 for the free acid.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of 3-indolyl β-D-glucuronide sodium salt reveals important structural insights, though comprehensive crystal structure data remains limited in the available literature. The compound adopts a preferred conformation where the indole ring system maintains planar geometry while the glucuronic acid moiety assumes the characteristic chair conformation typical of pyranose sugars. Computational modeling studies suggest that the glycosidic bond between the indole 3-position and the anomeric carbon of glucuronic acid exhibits restricted rotation due to steric interactions.

Three-dimensional conformational analysis indicates that the sodium cation coordinates with the carboxylate oxygen atoms of the glucuronic acid residue, influencing the overall molecular geometry. The stereochemistry of the glucuronic acid portion follows the D-configuration with (2S,3S,4S,5R,6S) absolute configuration, as confirmed by the systematic nomenclature. This stereochemical arrangement places hydroxyl groups in equatorial positions on carbons 2, 3, and 4, while the carboxylate group occupies the axial position at carbon 6.

Computational predictions suggest that hydrogen bonding networks involving the hydroxyl groups of the sugar moiety and the indole nitrogen contribute to conformational stability. The preferred conformation minimizes steric clashes between the bulky indole system and the hydroxyl substituents of the glucuronic acid ring. Molecular dynamics simulations indicate that the glycosidic torsion angle ψ (O5-C1-O-C3') adopts values consistent with β-glycosidic linkages, typically ranging from -120° to -140°.

Tautomeric Forms and pH-Dependent Structural Variations

The structural chemistry of 3-indolyl β-D-glucuronide sodium salt exhibits pH-dependent variations primarily centered on the ionization states of the carboxylic acid group and the indole nitrogen. Under physiological pH conditions (7.0-7.4), the carboxylate group exists predominantly in its deprotonated form, consistent with the sodium salt formulation. The pKa of the glucuronic acid carboxyl group is estimated to be approximately 3.2, ensuring complete ionization under most experimental conditions.

The indole nitrogen participates in tautomeric equilibrium, though the extent of this phenomenon remains limited due to the aromatic stabilization of the indole ring system. Theoretical calculations suggest that the 1H-indole tautomer predominates under normal conditions, with the nitrogen-bound hydrogen remaining stable. Alternative tautomeric forms involving proton transfer to other positions on the indole ring system occur with negligible probability under standard laboratory conditions.

pH-dependent structural changes primarily affect the coordination environment of the sodium cation and the hydration shell surrounding the carboxylate group. At extremely acidic pH values (below 2), protonation of the carboxylate group may occur, leading to precipitation of the free acid form. Conversely, at highly basic pH conditions (above 12), deprotonation of the indole nitrogen becomes thermodynamically favorable, though this represents a minor population under most practical circumstances.

The aqueous solution behavior demonstrates pH-dependent conformational preferences, with the glucuronic acid moiety maintaining its chair conformation across the entire physiologically relevant pH range. Molecular orbital calculations indicate that electronic distribution within the indole ring system remains largely unchanged across normal pH variations, preserving the compound's chromogenic properties essential for its analytical applications.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 3-indolyl β-D-glucuronide sodium salt through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra exhibit distinctive signals for the indole aromatic protons in the 7.0-8.0 ppm region, with the C2-H proton of the indole appearing as a characteristic singlet around 7.5 ppm. The glucuronic acid protons display typical carbohydrate chemical shifts between 3.5-5.5 ppm, with the anomeric proton (H-1) appearing as a doublet around 5.0 ppm due to coupling with H-2.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carboxylate carbon signal at approximately 175 ppm, confirming the presence of the sodium carboxylate functionality. The anomeric carbon appears around 100 ppm, characteristic of β-glycosidic linkages. Aromatic carbons of the indole system produce signals in the 110-140 ppm region, with the quaternary carbon at position 3 appearing around 115 ppm. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide additional structural validation through cross-peak patterns consistent with the proposed structure.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm functional group presence and molecular connectivity. The carboxylate stretching vibrations appear as strong bands around 1600 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric), confirming the sodium salt formation. Hydroxyl stretching vibrations from the glucuronic acid hydroxyls produce broad absorption around 3300-3500 cm⁻¹. The indole N-H stretch appears as a medium intensity band near 3400 cm⁻¹, often overlapping with hydroxyl absorptions.

| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Indole C2-H | 7.5 ppm (singlet) |

| ¹H Nuclear Magnetic Resonance | Anomeric H-1 | 5.0 ppm (doublet) |

| ¹³C Nuclear Magnetic Resonance | Carboxylate C=O | 175 ppm |

| ¹³C Nuclear Magnetic Resonance | Anomeric carbon | 100 ppm |

| Infrared Spectroscopy | Carboxylate asymmetric stretch | 1600 cm⁻¹ |

| Infrared Spectroscopy | Hydroxyl stretch | 3300-3500 cm⁻¹ |

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of glucuronide conjugates. Electrospray ionization mass spectrometry in negative ion mode produces the molecular ion [M-Na]⁻ at m/z 308, corresponding to the deprotonated glucuronide. Positive ion mode yields [M+H]⁺ at m/z 332 and [M+Na]⁺ at m/z 354. Tandem mass spectrometry reveals characteristic fragmentation including loss of the glucuronic acid moiety (m/z 176) to produce the indolyl cation. Collision-induced dissociation patterns confirm the glycosidic bond connectivity and provide structural validation complementary to nuclear magnetic resonance data.

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7.Na/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;/h1-5,9-12,14-18H,(H,19,20);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEHJKGNQBSGOE-CYRSAHDMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NNaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

. This pathway is essential for the metabolism of various substances in the body. .

Biochemical Analysis

Biochemical Properties

3-Indolyl B-D-glucuronide sodium salt is a chromogenic substrate for β-glucuronidase (GUS) gene detection. It is utilized in enzymatic assays to study glucuronidation reactions and drug metabolism. The compound interacts with the β-glucuronidase enzyme, which is synthesized by Escherichia coli.

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for the β-glucuronidase enzyme. When the enzyme acts on this substrate, it generates a blue color at the end of the reaction. This color change can be used to detect and enumerate E. coli, providing a useful tool for monitoring microbiological quality in various settings.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion by the β-glucuronidase enzyme. The reaction initially yields a monomeric intermediate, which rapidly oxidizes to form a dimer. This process is crucial for the detection of E. coli in various assays.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for β-glucuronidase. The compound is stable and does not degrade over time, making it suitable for use in long-term studies.

Biological Activity

3-Indolyl β-D-glucuronide sodium salt is a specialized compound primarily recognized for its role as a substrate in enzymatic assays, particularly for the detection of β-glucuronidase, an enzyme produced by Escherichia coli (E. coli). This compound is significant in various biological and environmental applications, including microbial detection and gene expression studies.

- Molecular Formula : C₁₈H₁₉N₃NaO₇S

- Molecular Weight : 421.4 g/mol

- CAS Number : 119736-51-5

- Appearance : Typically appears as a white to off-white powder.

Biological Activity

3-Indolyl β-D-glucuronide sodium salt exhibits several biological activities, which can be categorized as follows:

- Enzyme Substrate : It serves as a substrate for β-glucuronidase, facilitating the colorimetric detection of E. coli in food and water samples. The enzymatic reaction produces a colored product that can be quantitatively measured, making it valuable for microbiological assays .

- Molecular Biology Applications : This compound is often employed in the GUS (β-glucuronidase) reporter system, which is used to study gene expression in plants and other organisms. The GUS system allows researchers to visualize gene activity through the formation of a blue precipitate upon enzymatic reaction with 3-indolyl β-D-glucuronide sodium salt .

Detection of E. coli

A notable study utilized 3-indolyl β-D-glucuronide sodium salt in a hydrogel-based rapid test for detecting E. coli in contaminated water samples. The enzyme-coupling mechanism showed high sensitivity and specificity, demonstrating the compound's effectiveness in environmental monitoring .

| Study Reference | Methodology | Findings |

|---|---|---|

| Hydrogel-based assay | High sensitivity for E. coli detection | |

| Colorimetric assay | Effective for bacterial identification |

Gene Expression Analysis

In plant biology, 3-indolyl β-D-glucuronide sodium salt has been extensively used to monitor gene expression through the GUS reporter system. This method allows researchers to visualize the spatial and temporal expression of target genes in transgenic plants .

| Application | Description |

|---|---|

| GUS Reporter System | Visualizes gene expression via colorimetric change |

| Environmental Monitoring | Detects E. coli contamination in food and water |

Scientific Research Applications

Histochemical Staining

Overview:

X-Gluc is extensively used in histochemical assays to visualize β-glucuronidase activity in tissue samples. The enzymatic reaction produces a dark blue precipitate, which allows researchers to study enzyme localization and activity within cells and tissues.

Case Studies:

- Detection of GUS Activity: In studies involving transgenic plants, X-Gluc has been employed to confirm the expression of the GUS gene, indicating successful gene integration and expression. This method has been pivotal in plant molecular biology for assessing gene expression patterns .

- E. coli Contamination Testing: X-Gluc has been utilized as an indicator for E. coli contamination in food products. The presence of β-glucuronidase in E. coli leads to the formation of a blue precipitate, aiding in rapid detection methods .

Drug Metabolism Studies

Overview:

This compound serves as a model substrate for investigating the metabolism of glucuronidated drugs. Understanding drug interactions and clearance rates is crucial for pharmaceutical research.

Applications:

- Pharmacokinetics Research: Researchers have used X-Gluc to study the metabolic pathways of various drugs that undergo glucuronidation, providing insights into their pharmacokinetic profiles .

- Enzyme Activity Assessment: By measuring the rate of conversion of X-Gluc by β-glucuronidase, scientists can evaluate the enzyme's activity in different biological samples, which is essential for drug development and safety assessments .

Cellular Assays

Overview:

X-Gluc is employed in cellular assays to monitor cellular processes such as apoptosis and proliferation.

Applications:

- Cell Viability Assays: The compound has been integrated into assays that assess cell viability by measuring enzymatic activity linked to cell health and proliferation rates .

- Apoptosis Studies: Researchers have utilized X-Gluc to investigate apoptotic pathways by correlating β-glucuronidase activity with cell death markers, enhancing understanding of cancer biology and therapeutic responses .

Biochemical Research

Overview:

In biochemical studies, X-Gluc plays a significant role in exploring the role of glucuronidation in detoxification pathways.

Applications:

- Metabolic Pathway Analysis: Studies focusing on metabolic processes have employed X-Gluc to elucidate the mechanisms of glucuronidation across different organisms, contributing to our understanding of detoxification and metabolic regulation .

- Toxicology Studies: X-Gluc has been used to assess the detoxification capacity of various tissues by measuring the activity of glucuronidating enzymes, which is vital in toxicology research .

Summary Table of Applications

| Application Area | Description | Key Findings/Uses |

|---|---|---|

| Histochemical Staining | Visualization of β-glucuronidase activity in tissues | Used for detecting GUS expression in plants and E. coli |

| Drug Metabolism Studies | Model substrate for studying drug metabolism | Insights into pharmacokinetics and drug interactions |

| Cellular Assays | Monitoring apoptosis and cell proliferation | Correlates enzyme activity with cell health |

| Biochemical Research | Investigating detoxification pathways | Enhances understanding of metabolic processes |

Comparison with Similar Compounds

Halogenated Indolyl Glucuronides

Halogenation at specific positions on the indole ring alters stability, detection sensitivity, and enzymatic interactions.

Key Differences :

Counterion Variants

The choice of counterion influences solubility, stability, and compatibility with experimental conditions.

Key Differences :

Non-Indole Glucuronides

Glucuronides lacking the indole moiety serve distinct roles in metabolism and diagnostics.

Key Differences :

Glucopyranosides vs. Glucuronides

Glucopyranosides (e.g., 3-Indolyl β-D-glucopyranoside) differ in sugar moiety oxidation state:

Key Differences :

- Acidity : Glucuronides are acidic (pKa ~3-4), enabling pH-dependent applications.

Preparation Methods

Glycosidation of Indole Derivatives

The reaction begins with the coupling of a halogenated indole precursor (e.g., 5-bromo-4-chloroindole) with a protected glucuronic acid donor. This step often employs Koenigs-Knorr glycosylation , where a halogenated sugar derivative (e.g., acetobromo-α-D-glucuronic acid) reacts with the indole’s hydroxyl group under basic conditions. Key considerations include:

Halogenation and Functionalization

Post-glycosidation, halogen atoms (bromo and chloro) are introduced at specific positions on the indole ring via electrophilic substitution. For example, bromination using N-bromosuccinimide (NBS) at position 5 and chlorination with sulfuryl chloride (SO₂Cl₂) at position 4 yield the 5-bromo-4-chloroindole intermediate.

Deprotection and Salt Formation

The protected glucuronide is hydrolyzed under mild acidic or basic conditions to remove acetyl groups, exposing the carboxylic acid functionality. Neutralization with sodium hydroxide (NaOH) converts the glucuronic acid into its sodium salt, enhancing water solubility (50 mg/mL in water).

Enzymatic and Alternative Synthesis Approaches

While chemical synthesis dominates industrial production, enzymatic methods using β-glucuronidase have been explored for small-scale applications. However, these approaches are less common due to inefficiency in reversing the enzyme’s natural hydrolytic activity.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs reverse-phase HPLC or column chromatography using C18 stationary phases. Solvent systems often combine water and acetonitrile with 0.1% trifluoroacetic acid (TFA) to improve resolution.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

Purity and Solubility Assessment

-

HPLC assay : ≥98% purity is achieved through iterative crystallization from ethanol-water mixtures.

-

Solubility : The sodium salt form exhibits high solubility in water (50 mg/mL) and dimethylformamide (DMF), critical for staining applications.

Key Physicochemical Properties

Table 1 summarizes critical properties of 3-indolyl β-D-glucuronide sodium salt derived from experimental data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂BrClNNaO₇ |

| Molecular Weight | 444.59 g/mol |

| Solubility in Water | 50 mg/mL (clear, colorless solution) |

| Storage Conditions | −20°C, protected from light |

| λₘₐₓ (UV-Vis) | 615 nm (upon enzymatic cleavage) |

| Purity (HPLC) | ≥98% |

Applications in β-Glucuronidase Assays

The sodium salt’s utility stems from its enzymatic cleavage by β-glucuronidase, releasing an insoluble blue precipitate (5,5′-dibromo-4,4′-dichloro-indigo). This reaction is pivotal in:

-

Histochemical staining : Localizing GUS activity in transgenic organisms.

-

Bacterial colony screening : Identifying gusA-tagged plasmids in molecular cloning.

Challenges and Optimization Strategies

Q & A

Q. What are the standard protocols for preparing 3-Indolyl B-D-glucuronide sodium salt solutions in β-glucuronidase (GUS) activity assays?

- Methodological Answer :

Prepare a stock solution (e.g., 20 mM) in dimethyl sulfoxide (DMSO) or water, depending on solubility. For histochemical GUS staining, use a staining buffer containing 100 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 1 mM potassium ferricyanide (K₃Fe(CN)₆), and 1 mM potassium ferrocyanide (K₄Fe(CN)₆) to prevent oxidative polymerization of the indoxyl intermediate. Incubate tissues at 37°C for 12–15 hours, followed by ethanol destaining to remove chlorophyll in plant samples . Adjust substrate concentration (0.5–2 mM) based on enzyme activity levels.

Q. How should storage conditions be optimized to maintain the stability of this compound?

- Methodological Answer :

Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, prepare fresh aliquots and avoid repeated freeze-thaw cycles. Long-term storage in DMSO at -80°C is acceptable, but verify solubility and absence of precipitate before use. Stability tests using HPLC (e.g., >97% purity) are recommended for critical applications .

Q. What controls are essential when using this compound to detect β-glucuronidase in microbial cultures?

- Methodological Answer :

Include a negative control (e.g., enzyme-deficient mutants or heat-inactivated samples) and a positive control (e.g., purified β-glucuronidase or E. coli cultures). For quantitative assays, pair with a fluorogenic substrate (e.g., 4-Methylumbelliferyl glucuronide) to cross-validate results. Use selective media with antibiotics to suppress non-target organisms .

Advanced Research Questions

Q. How can researchers resolve inconsistent chromogenic signals in complex biological samples (e.g., plant tissues or biofilms)?

- Methodological Answer :

Signal variability may arise from endogenous inhibitors (e.g., polyphenols in plants) or competing enzymatic activities. Pre-treat samples with polyvinylpyrrolidone (PVPP) to adsorb inhibitors. For biofilms, incorporate sonication or enzymatic lysis (e.g., lysozyme) to enhance substrate penetration. Quantify β-glucuronidase activity fluorometrically alongside chromogenic assays to distinguish false negatives .

Q. What structural modifications of this compound enhance specificity for bacterial β-glucuronidase in mixed microbial communities?

- Methodological Answer :

Substitute the indolyl group with halogenated derivatives (e.g., 5-Bromo-4-chloro variants) to reduce cross-reactivity with mammalian enzymes. Alternatively, use cyclohexylammonium salts (e.g., 5-Bromo-6-chloro-3-indolyl B-D-glucuronide CHA salt) for improved solubility in hydrophobic matrices. Validate modifications using knockout strains or enzyme inhibition studies .

Q. How can this substrate be adapted for chemiluminescent detection in high-throughput screening?

- Methodological Answer :

Pair with horseradish peroxidase (HRP)-conjugated secondary antibodies or luciferase systems. Optimize reaction conditions by adjusting pH (6.5–7.5), hydrogen peroxide concentration (0.001–0.01%), and enhancers (e.g., luminol derivatives). Compare sensitivity against traditional chromogenic methods using serial dilutions of enzyme standards .

Q. What analytical techniques are recommended for quantifying hydrolysis products of this compound?

- Methodological Answer :

Use LC-MS/MS to detect indoxyl-glucuronide derivatives, with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid). For real-time monitoring, employ UV-Vis spectroscopy at 620 nm (indigo product) or fluorescence at ex/em 365/455 nm (if coupled with fluorogenic substrates). Normalize data to protein content or cell density .

Methodological Considerations Table

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.